4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole is an organic compound with the molecular formula C10H9BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 4-bromo-3-oxobutanoic acid or its derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
Scientific Research Applications
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and inflammation.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy groups on the phenyl ring can interact with target proteins, affecting their function and leading to therapeutic effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
4-Bromo-5-(4-methoxyphenyl)isoxazole: Similar structure but with an isoxazole ring instead of a pyrazole ring.
4-Bromo-5-(4-chlorophenyl)isoxazole: Similar structure with a chlorine atom on the phenyl ring instead of a methoxy group.
4-Bromo-5-(4-fluorophenyl)isoxazole: Similar structure with a fluorine atom on the phenyl ring instead of a methoxy group.
Uniqueness: 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDJJKFCUVOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621825 |
Source
|
Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474706-38-2 |
Source
|
Record name | 4-Bromo-5-(4-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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